Thalidomide-propargyl-C2-OH
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Overview
Description
Thalidomide-propargyl-C2-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is particularly notable for its use in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by hijacking the cell’s natural protein degradation machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-propargyl-C2-OH typically involves the functionalization of thalidomide with a propargyl group. This is achieved through a series of chemical reactions, including nucleophilic substitution and click chemistry. The propargyl group is introduced to the thalidomide molecule using propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-C2-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in thalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thalidomide-propargyl-C2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy.
Industry: Utilized in the production of specialized pharmaceuticals and research chemicals
Mechanism of Action
Thalidomide-propargyl-C2-OH exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is particularly useful in the targeted degradation of disease-related proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another thalidomide derivative with similar protein-degrading properties.
Pomalidomide: Known for its enhanced potency and reduced side effects compared to thalidomide.
Iberdomide: A newer derivative with improved efficacy in certain therapeutic applications.
Uniqueness
Thalidomide-propargyl-C2-OH is unique due to its propargyl functional group, which allows for “click” chemistry applications. This makes it particularly versatile in the synthesis of PROTACs and other complex molecules, providing a distinct advantage over other thalidomide derivatives .
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypent-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1,3,8-10H2,(H,19,22,23) |
InChI Key |
SGOLJVKQEMOLBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCCO |
Origin of Product |
United States |
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